molecular formula C8H14O4S B13666839 Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate

Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate

Cat. No.: B13666839
M. Wt: 206.26 g/mol
InChI Key: LYTRDOOKMIAQME-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by sulfonylation and esterification reactions. One common method includes:

    Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation using a reagent like diazomethane or a metal-catalyzed reaction.

    Sulfonylation: The cyclopropyl intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Esterification: Finally, the resulting sulfonylated cyclopropyl compound is esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted cyclopropyl compounds

Scientific Research Applications

Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ester group can undergo hydrolysis to release the active cyclopropyl intermediate, which can then interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(1-(methylsulfonyl)cyclopropyl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(1-(methylsulfonyl)cyclopropyl)propanoate
  • Mthis compound
  • Ethyl 2-(1-(methylsulfonyl)cyclopropyl)butanoate

These compounds share similar structural features but differ in their ester or alkyl chain lengths, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific ester group and cyclopropyl ring, which confer distinct properties and applications.

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

ethyl 2-(1-methylsulfonylcyclopropyl)acetate

InChI

InChI=1S/C8H14O4S/c1-3-12-7(9)6-8(4-5-8)13(2,10)11/h3-6H2,1-2H3

InChI Key

LYTRDOOKMIAQME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC1)S(=O)(=O)C

Origin of Product

United States

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